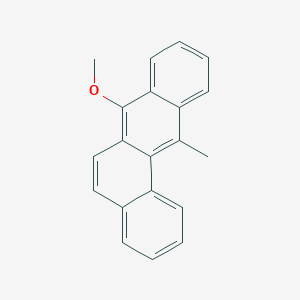
7-Methoxy-12-methylbenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-12-methylbenz(a)anthracene (MMBA) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen that has been shown to induce tumors in a variety of animal models. MMBA is commonly used to study the mechanisms of chemical carcinogenesis and to develop new cancer treatments.
Mechanism Of Action
The mechanism of action of 7-Methoxy-12-methylbenz(a)anthracene is not fully understood, but it is thought to act by inducing DNA damage and mutations in cells. 7-Methoxy-12-methylbenz(a)anthracene is metabolized by cytochrome P450 enzymes in the liver to form reactive intermediates that can bind to DNA and cause mutations. These mutations can lead to the development of cancer.
Biochemical And Physiological Effects
7-Methoxy-12-methylbenz(a)anthracene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, inflammation, and cell death in vitro and in vivo. 7-Methoxy-12-methylbenz(a)anthracene has also been shown to alter the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using 7-Methoxy-12-methylbenz(a)anthracene in lab experiments include its potency as a carcinogen and its ability to induce tumors in a variety of animal models. However, there are also limitations to using 7-Methoxy-12-methylbenz(a)anthracene in lab experiments. It is a highly toxic substance that requires careful handling and disposal. It can also be difficult to control the dose and exposure of 7-Methoxy-12-methylbenz(a)anthracene in animal models, which can lead to variability in results.
Future Directions
There are many future directions for research on 7-Methoxy-12-methylbenz(a)anthracene. One area of research is the development of new cancer treatments that target the mechanisms of chemical carcinogenesis. Another area of research is the identification of biomarkers that can be used to predict the risk of cancer development in individuals exposed to 7-Methoxy-12-methylbenz(a)anthracene. Additionally, there is a need for further research on the mechanisms of action of 7-Methoxy-12-methylbenz(a)anthracene and the cellular processes that are affected by exposure to this carcinogen.
Synthesis Methods
7-Methoxy-12-methylbenz(a)anthracene can be synthesized by a variety of methods, including the oxidation of 7-methoxy-12-methylbenzene and the condensation of 2-methoxy-4-methylphenol with benzaldehyde. The most commonly used method for synthesizing 7-Methoxy-12-methylbenz(a)anthracene is the oxidation of 7-methoxy-12-methylbenzene using potassium permanganate.
Scientific Research Applications
7-Methoxy-12-methylbenz(a)anthracene is widely used in scientific research to study the mechanisms of chemical carcinogenesis. It is commonly used to induce tumors in animal models and to study the effects of carcinogens on cellular processes. 7-Methoxy-12-methylbenz(a)anthracene has also been used to develop new cancer treatments, including chemotherapy drugs and targeted therapies.
properties
CAS RN |
16354-47-5 |
|---|---|
Product Name |
7-Methoxy-12-methylbenz(a)anthracene |
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7-methoxy-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-15-8-5-6-10-17(15)20(21-2)18-12-11-14-7-3-4-9-16(14)19(13)18/h3-12H,1-2H3 |
InChI Key |
NYOGCOVCKPOSCX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=C2C(=C(C3=CC=CC=C13)OC)C=CC4=CC=CC=C42 |
synonyms |
7-Methoxy-12-methylbenz[a]anthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
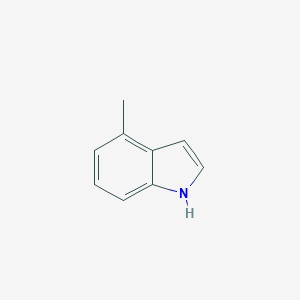
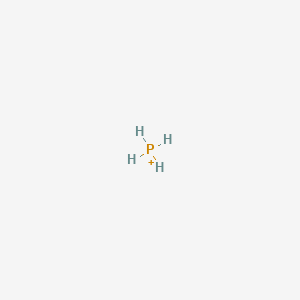
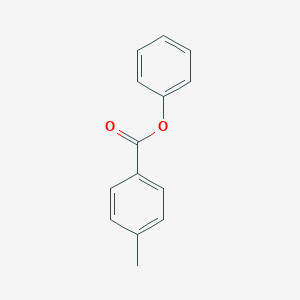
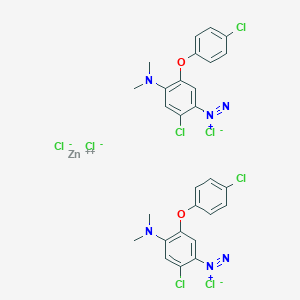
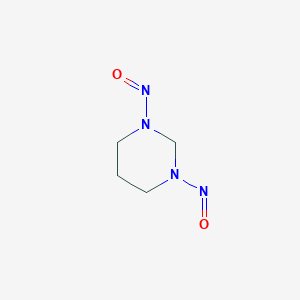
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
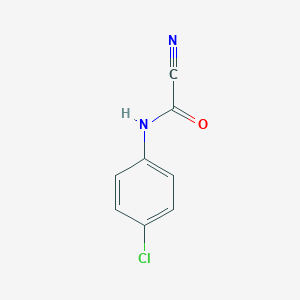
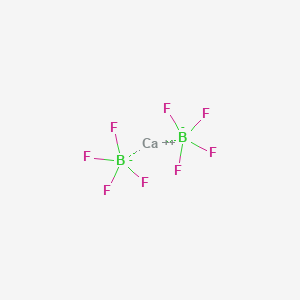
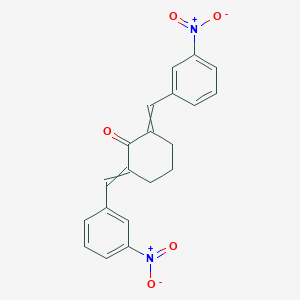
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
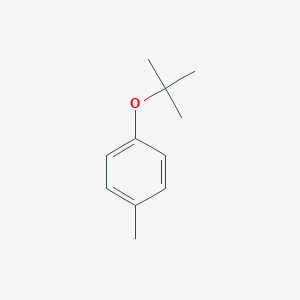
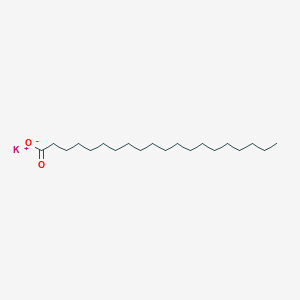
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)